molecular formula C20H19ClN6O B2363444 3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 955339-05-6

3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No. B2363444
CAS RN: 955339-05-6
M. Wt: 394.86
InChI Key: OBFQFDACOZJRRL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a fused ring system. The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures of compounds .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the pyrazolo[3,4-d]pyrimidine core can participate in a variety of reactions .

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, similar compounds have been reported to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for this compound could involve further investigations into its biological activity. For instance, the compound could be tested against various cancer cell lines to evaluate its potential as a novel anticancer agent .

properties

IUPAC Name

3-[[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-14-6-4-7-15(12-14)24-18-17-13-23-27(16-8-2-1-3-9-16)19(17)26-20(25-18)22-10-5-11-28/h1-4,6-9,12-13,28H,5,10-11H2,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQFDACOZJRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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